N-(2,2-difluoro-2-phenylethyl)-3-oxo-2,4,4a,5,6,7,8,8a-octahydroquinoxaline-1-carboxamide
Description
N-(2,2-difluoro-2-phenylethyl)-3-oxo-2,4,4a,5,6,7,8,8a-octahydroquinoxaline-1-carboxamide is a complex organic compound that belongs to the class of phenylacetamides This compound is characterized by its unique structure, which includes a difluoro-phenylethyl group and an octahydroquinoxaline ring
Properties
IUPAC Name |
N-(2,2-difluoro-2-phenylethyl)-3-oxo-2,4,4a,5,6,7,8,8a-octahydroquinoxaline-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F2N3O2/c18-17(19,12-6-2-1-3-7-12)11-20-16(24)22-10-15(23)21-13-8-4-5-9-14(13)22/h1-3,6-7,13-14H,4-5,8-11H2,(H,20,24)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXLNRTAMTIBVBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)NC(=O)CN2C(=O)NCC(C3=CC=CC=C3)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2,2-difluoro-2-phenylethyl)-3-oxo-2,4,4a,5,6,7,8,8a-octahydroquinoxaline-1-carboxamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the difluoro-phenylethyl group:
Construction of the octahydroquinoxaline ring: This step involves cyclization reactions to form the octahydroquinoxaline ring structure.
Coupling of the two moieties: The final step involves coupling the difluoro-phenylethyl group with the octahydroquinoxaline ring through amide bond formation.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
N-(2,2-difluoro-2-phenylethyl)-3-oxo-2,4,4a,5,6,7,8,8a-octahydroquinoxaline-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(2,2-difluoro-2-phenylethyl)-3-oxo-2,4,4a,5,6,7,8,8a-octahydroquinoxaline-1-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2,2-difluoro-2-phenylethyl)-3-oxo-2,4,4a,5,6,7,8,8a-octahydroquinoxaline-1-carboxamide involves its interaction with specific molecular targets. For instance, it may act as an NMDA receptor antagonist, binding to the receptor and inhibiting its activity . This interaction can modulate neurotransmission and has implications for neurological research.
Comparison with Similar Compounds
N-(2,2-difluoro-2-phenylethyl)-3-oxo-2,4,4a,5,6,7,8,8a-octahydroquinoxaline-1-carboxamide can be compared with other phenylacetamides and NMDA receptor antagonists. Similar compounds include:
N-(2,2-difluoro-2-phenylethyl)-piperidines: These compounds also act as NMDA receptor antagonists but differ in their ring structure.
Phenylacetamides: These compounds share the phenylacetamide core but may have different substituents and biological activities.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
